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Compound of Interest

2-Amino-1-(3,4-
Compound Name: _
dimethoxyphenyl)ethanol

Cat. No.: B1227008

An In-depth Technical Guide on the Core Research of 2-Amino-1-(3,4-
dimethoxyphenyl)ethanol

Introduction

2-Amino-1-(3,4-dimethoxyphenyl)ethanol, also known as 3,4-dimethoxyphenylethanolamine,
Is a phenylethanolamine derivative with a chemical structure suggestive of interactions with
biological amine systems. Its structural similarity to endogenous catecholamines (like
norepinephrine) and other synthetic adrenergic agents positions it as a compound of interest
for researchers in pharmacology and medicinal chemistry. This technical guide provides a
comprehensive review of the available literature on its synthesis, chemical properties, and
biological activities, with a focus on its potential as a modulator of adrenergic signaling. While
direct research on this specific molecule is limited, this review consolidates data from closely
related analogues and precursors to provide a thorough understanding of its potential
applications and areas for future investigation. The compound is a key intermediate in the
synthesis of various pharmaceutical agents, particularly those targeting cardiovascular and
neurological disorders.[1]

Chemical Properties

The fundamental chemical and physical properties of 2-Amino-1-(3,4-
dimethoxyphenyl)ethanol are summarized below. These properties are essential for its
handling, formulation, and use in experimental settings.
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Property Value Reference

Molecular Formula C10H15NO3 [2]

Molecular Weight 197.23 g/mol [2]

CAS Number 6924-15-8 [2]
2-amino-1-(3,4-

IUPAC Name _ [2]
dimethoxyphenyl)ethanol
3,4-

Synonyms Dimethoxyphenylethanolamine  [2]

, 3,4-Dimethoxynorepinephrine

Melting Point 77 °C

Boiling Point 180-183 °C (at 12 Torr)

Density 1.145+0.06 g/cm3 (Predicted)

pKa 11.86+0.35 (Predicted)

SMILES 22C1:C(C:C(C:C1)C(CN)O) o]

INChl=1S/C10H15NO3/c1-13-
InChl 9-4-3-7(8(12)6-11)5-10(9)14-  [2]
2/h3-5,8,12H,6,11H2,1-2H3

Synthesis and Experimental Protocols

While a definitive, single-source synthesis protocol for 2-Amino-1-(3,4-
dimethoxyphenyl)ethanol is not readily available in peer-reviewed literature, a plausible and
efficient synthetic route can be constructed based on established methods for its positional
isomers and related precursors. The most common approach involves the reduction of a
corresponding nitroethanol intermediate, which is itself formed by a Henry condensation
reaction.

Proposed Synthetic Pathway

A two-step synthesis is proposed, starting from 3,4-dimethoxybenzaldehyde.
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Step 2: Reduction

Reducing Agent "
. (e.g., Sodium Borohydride) Ethanol, -10°C
Step 1: Henry Condensation
2-Amino-1-(3,4-dimethoxyphenyl)ethanol
—————

Ll»(3.4»Dimelhoxyphenyl)-Z-nilroelhano\] (1-(3,4»Dime!hoxyphenyl)»Z-niIroelhanolj

3,4-Dimethoxybenzaldehyde

Click to download full resolution via product page

Proposed two-step synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the 2,5-dimethoxy isomer.[3][4]

Step 1: Synthesis of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol

To a 2L four-necked flask equipped with a mechanical stirrer and a thermometer, add 200.0g
(1.2 mol) of 3,4-dimethoxybenzaldehyde and 600mlI of ethanol.

Cool the reaction mixture to 0-5 °C in an ice bath.

Slowly add a 6.6M aqueous solution of sodium hydroxide (400ml, 2.64 mol) dropwise,
maintaining the temperature below 5 °C.

After the addition is complete, continue stirring at this temperature for 30 minutes.
Add 146.4g (2.4 mol) of nitromethane to the reaction mixture.
Neutralize the mixture by adding a 2.45M aqueous solution of acetic acid (660ml, 1.62 mol).

Continue stirring for another 30 minutes.
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o Collect the resulting precipitate by suction filtration.
o Wash the filter cake with a small amount of petroleum ether twice.

e Dry the solid to obtain 1-(3,4-Dimethoxyphenyl)-2-nitroethanol. Purity and yield should be
assessed by HPLC and weighing.

Step 2: Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethanol

e In a 2L reaction flask, dissolve 100.0g of 1-(3,4-Dimethoxyphenyl)-2-nitroethanol in 500ml of
ethanol.

e Cool the solution to -10 °C with stirring.

e Add 549 of sodium borohydride in small portions, maintaining the temperature at -10 °C.

o After the addition is complete, allow the reaction to proceed at this temperature for 2 hours.
e Monitor the reaction to completion using HPLC.

e Once complete, add 500ml of water to quench the reaction.

» Remove the ethanol under reduced pressure.

e Collect the crude product by suction filtration.

o Recrystallize the crude solid to obtain pure 2-Amino-1-(3,4-dimethoxyphenyl)ethanol.[3][4]
The expected yield, based on the isomeric synthesis, is approximately 83% with a purity of
>98%.[3]

Biological Activity and Mechanism of Action

Direct pharmacological data for 2-Amino-1-(3,4-dimethoxyphenyl)ethanol is scarce.
However, research on structurally similar compounds provides strong evidence for its likely
biological targets and effects. The primary area of interest is its interaction with adrenergic
receptors.
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A closely related compound, TA-064 ((-)-(R)-1-(p-hydroxyphenyl)-2-[(3,4-
dimethoxyphenethyl)amino]-ethanol), is a known selective beta-1 adrenoceptor agonist.[5] In
anesthetized dogs, intravenous administration of TA-064 resulted in a dose-dependent
increase in cardiac contractile force with minimal impact on blood pressure. Its positive
inotropic activity was found to be similar to dobutamine but 1/100th that of isoproterenol. This
effect was stereospecific and was blocked by the beta-1 selective antagonist, practolol,
confirming its mechanism of action.[5]

Given that the 3,4-dimethoxyphenyl moiety is a core component of TA-064, it is highly probable
that 2-Amino-1-(3,4-dimethoxyphenyl)ethanol also exhibits activity at adrenergic receptors,
likely as a beta-adrenergic agonist.

: o : lated ¢ s

Compound Assay Target(s) Result Reference

0.1 mg/kg (i.d.
Cardiac gk (i.d.)

TA-064 In vivo (dog) - increased force [5]
Contractility

by 120%
_ _ ~1/100th of
TA-064 In vivo (dog) Inotropic Potency [5]
Isoproterenol
Radioligand 02A Adrenergic
2C-0-3 o Ki = 180-620 nM [6]
Binding Receptor
Radioligand 02A Adrenergic
2C-0-16 o Ki = 180-620 nM [6]
Binding Receptor
Radioligand 02A Adrenergic
2C-0-27 o Ki = 180-620 nM [6]
Binding Receptor

Note: 2C-O compounds are 4-alkoxy-2,5-dimethoxyphenethylamines, positional isomers of the
titte compound.

Proposed Signaling Pathway: B1-Adrenergic Receptor
Activation
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Activation of B1-adrenergic receptors in cardiac myocytes initiates a Gs-protein coupled
signaling cascade. This leads to the activation of adenylyl cyclase, an increase in intracellular
cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates
key proteins involved in excitation-contraction coupling, resulting in a positive inotropic
(increased contractility) and chronotropic (increased heart rate) effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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